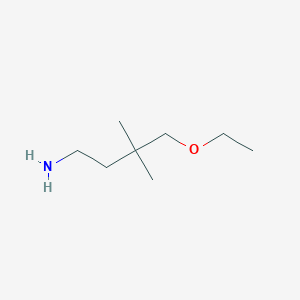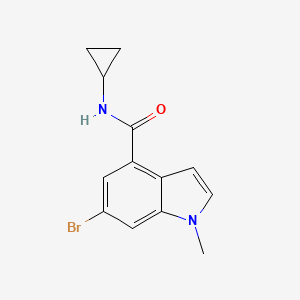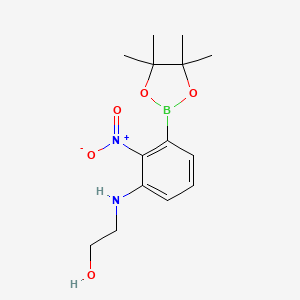
1-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
The synthesis of 1-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone can be achieved through various synthetic routes. One common method involves the alkylation of a pyrrole derivative with an appropriate alkyl halide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Pyrrole, isopropyl bromide, and dimethyl sulfate.
Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Procedure: Pyrrole is first treated with isopropyl bromide to introduce the isopropyl group. Subsequently, dimethyl sulfate is added to introduce the dimethyl groups at the 2 and 5 positions of the pyrrole ring. Finally, the ethanone group is introduced through an acylation reaction using acetyl chloride.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyrrole derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the pyrrole ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole carboxylic acids, while reduction may produce pyrrolidines.
Scientific Research Applications
1-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of novel materials and catalysts.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone can be compared with other pyrrole derivatives, such as:
1-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol: This compound has a similar structure but contains a hydroxyl group instead of an ethanone group. It may exhibit different chemical reactivity and biological activity.
1-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanethiol: This compound contains a thiol group, which can impart distinct chemical properties, such as increased nucleophilicity and potential for forming disulfide bonds.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-(2,5-dimethyl-1-propan-2-ylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C11H17NO/c1-7(2)12-8(3)6-11(9(12)4)10(5)13/h6-7H,1-5H3 |
InChI Key |
PBKSUUHUPKQWAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C(C)C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(2',5-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B12073392.png)







